molecular formula C8H5ClN2O2 B1439285 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 915140-96-4

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1439285
M. Wt: 196.59 g/mol
InChI Key: NPXFUIWZQKUEQK-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a yield of 71% was obtained for a related compound, which appeared as a yellow solid with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. One of the carbon atoms in the five-membered ring is replaced by a nitrogen atom, and the six-membered ring contains two additional nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not available, related compounds have been studied. For instance, one study reported the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI code is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13), and its InChI key is NPXFUIWZQKUEQK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Analog Compounds

A study by Toja et al. (1986) involved the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are analogs of nalidixic acid, a well-known antibacterial agent. This synthesis demonstrates the potential of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in creating compounds with antibacterial properties.

Building Blocks for Synthesis

Figueroa‐Pérez et al. (2006) highlighted the use of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, showcasing its utility in creating various biologically active compounds (Figueroa‐Pérez et al., 2006).

Multidentate Agents Synthesis

The functionalization of 1H-pyrrolo[2,3-b]pyridine for creating compounds directed toward agrochemicals and functional materials was studied by Minakata et al. (1992). This included the introduction of amino groups at the 6-position of 7-azaindole, forming multidentate agents (Minakata et al., 1992).

Antibacterial Screening

Abdel-Mohsen and Geies (2008) used 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block for synthesizing 1H-pyrrolo[2,3-b]pyridine systems, which were then screened for antibacterial properties. This study further supports the role of such compounds in medicinal chemistry (Abdel-Mohsen & Geies, 2008).

Synthesis of Pyrazole Derivatives

Research by Shen et al. (2012) involved the synthesis and characterization of new pyrazole derivatives, indicating the broader application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in synthesizing novel organic compounds (Shen et al., 2012).

Condensation Reactions

The work by Lichitsky et al. (2010) demonstrated the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via three-component condensation, further illustrating the chemical versatility and applicability of related compounds (Lichitsky et al., 2010).

Cyclization Studies

Research by Brodrick and Wibberley (1975) involved cyclization studies with 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles to yield 1H-pyrrolo[2,3-b]pyridines, showcasing the compound's role in complex chemical transformations (Brodrick & Wibberley, 1975).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activity of related compounds against FGFR1, 2, and 3 , it would be interesting to investigate whether 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits similar activity.

properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXFUIWZQKUEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669119
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

915140-96-4
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhong, L Shi, T Fu, J Huang… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptor 4 (FGFR4) has been identified as a potential target for the treatment of hepatocellular carcinoma (HCC) with aberrant FGFR4 signaling because of its …
Number of citations: 13 pubs.acs.org

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